Puerol A

描述

Puerol A is a compound isolated from Amorpha fruticosa that has demonstrated significant inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis. The compound exhibits potent inhibition for both monophenolase and diphenolase activities of tyrosinase, with IC50 values of 2.2 µM and 3.8 µM, respectively . This compound is characterized by a butenolide structure, which has not been previously reported as a tyrosinase inhibitor. This discovery suggests that this compound could be a novel agent for applications in conditions related to melanin production, such as hyperpigmentation disorders .

Synthesis Analysis

The synthesis of this compound is not detailed in the provided papers. However, the synthesis of related polyurethane (PU) compounds involves step-growth polymerization techniques, as seen in the synthesis of chitosan-based polyurethane elastomers using poly(ε-caprolactone) (PCL) and toluene diisocyanate (TDI) . While this process is not directly related to this compound, it provides insight into the synthetic strategies that might be employed for structurally complex organic compounds.

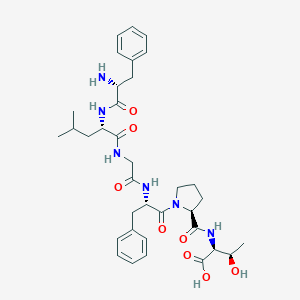

Molecular Structure Analysis

The molecular structure of this compound has been studied using various analytical techniques. High-performance liquid chromatography (HPLC) and fluorescence quenching analysis have been used to confirm the high binding affinity of this compound to tyrosinase . Although the exact molecular structure is not provided, these techniques are crucial for understanding the interaction between this compound and its biological target.

Chemical Reactions Analysis

This compound has been shown to act as a reversible, competitive, simple slow-binding inhibitor of tyrosinase. The kinetic parameters, such as k3 (0.0279 µM⁻¹ min⁻¹) and k4 (0.003 min⁻¹), indicate the dynamics of the inhibitory process. The compound forms a tight complex with the enzyme's met form (Emet), leading to a longer lag-phase and reduced steady-state activity . These findings are essential for understanding the chemical reactivity and mechanism of inhibition of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as solubility, stability, and photophysical behavior, are not explicitly discussed in the provided papers. However, the related "push-pull" purines with donor-acceptor structures exhibit solvatochromic emission profiles and enhanced fluorescence quantum yields, which are influenced by solvent polarity and the structure of the donor and acceptor groups . These properties are relevant for potential applications in biosensing and materials science. The PURY database mentioned in the papers provides geometric parameters for chemical compounds, which could be useful for the refinement of macromolecular structures in complex with hetero ligands like this compound .

科学研究应用

根据现有信息,以下是关于“Puerol A”在科学研究中的应用的综合分析:

酪氨酸酶抑制

This compound来源于山羊豆,已被证明对酪氨酸酶的单酚酶和双酚酶活性具有高度抑制活性。这种酶在生物体黑色素的产生过程中至关重要,其抑制在皮肤病学、食品工业和农业等领域具有重要意义。单酚酶和双酚酶的抑制常数 (IC50) 分别为 2.2 μM 和 3.8 μM,表明其具有强烈的抑制作用 .

作用机制

Target of Action

Puerol A, a chemical compound found in Amorpha fruticosa, primarily targets tyrosinase , an enzyme that plays a crucial role in the production of melanin . Melanin production is a natural adaptation to the outside environment, protecting the skin from ultraviolet damage and reactive oxygen species (ROS) .

Mode of Action

This compound interacts with tyrosinase in a specific manner. It has been shown to be a reversible, competitive, simple slow-binding inhibitor of tyrosinase . This means that this compound competes with the substrate for the active site of the enzyme and can reversibly bind and unbind from the enzyme. The binding parameters are k3 = 0.0279 μM−1 min−1 and k4 = 0.003 min−1 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanin synthesis pathway . Tyrosinase, the target of this compound, catalyzes the first and rate-limiting step in the synthesis of melanin . By inhibiting tyrosinase, this compound effectively blocks the production of melanin .

Pharmacokinetics

High-performance liquid chromatography (HPLC) analysis using N-acetyl-l-tyrosine as a substrate showed that it was completely inhibited at 20 μM .

Result of Action

The primary result of this compound’s action is a decrease in melanin content. It has been shown to decrease melanin content in B16 melanoma cells dose-dependently, with an IC50 of 11.4 μM . This suggests that this compound could potentially be used in the treatment of conditions related to excessive melanin production.

安全和危害

未来方向

While Puerol A has shown promising results in inhibiting tyrosinase and reducing melanin content in cells , more research is needed to fully understand its potential applications and benefits. Future studies could focus on its potential use in the cosmetic industry for skin hyperpigmentation treatment, or in the medical field for neurodegenerative diseases related to dopamine neurotoxicity .

属性

IUPAC Name |

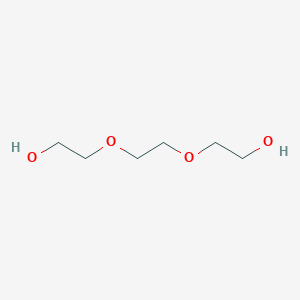

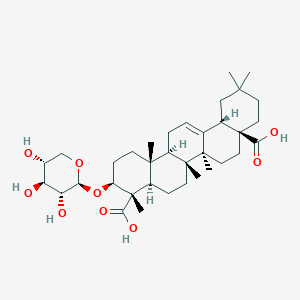

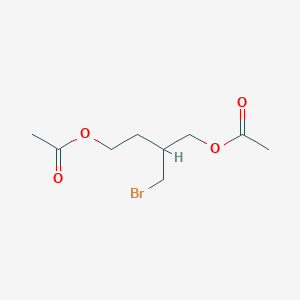

3-(2,4-dihydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c18-11-3-1-10(2-4-11)7-16-14(9-17(21)22-16)13-6-5-12(19)8-15(13)20/h1-6,8-9,16,18-20H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXZYYUMEUUTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=CC(=O)O2)C3=C(C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

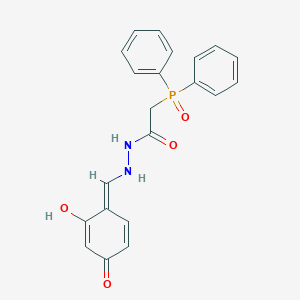

![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)